Home > Products > Screening Compounds P37788 > 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid - 1612148-85-2

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-2609614
CAS Number: 1612148-85-2
Molecular Formula: C18H15FN2O4
Molecular Weight: 342.326
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class of organic compounds, which are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound exhibits significant potential in various scientific domains, particularly in medicinal chemistry due to its unique structural features and biological activities.

Source

The compound can be synthesized through various chemical reactions, and its properties have been studied extensively in scientific literature. The synthesis and characterization of this compound have been documented in several studies, highlighting its importance in pharmaceutical applications and material science .

Classification

This compound is classified under:

  • Chemical Family: Pyrazoles
  • Functional Groups: Carboxylic acid, aromatic rings
  • Molecular Formula: C16H16F N3O4
Synthesis Analysis

Methods

The synthesis of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:

  1. Formation of Pyrazole Ring: The initial step often includes the reaction of 4-fluorophenyl hydrazine with appropriate carbonyl compounds to form the pyrazole core.
  2. Introduction of Dimethoxyphenyl Group: The 2,6-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution or coupling reactions.
  3. Carboxylation: The final step involves the introduction of the carboxylic acid functional group, which can be achieved through hydrolysis or direct carboxylation methods.

Technical Details

The synthesis may utilize various reagents such as acetic anhydride, phosphorous oxychloride, or other activating agents to facilitate the formation of the desired bonds. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid features:

  • A pyrazole ring with two substituents: a 2,6-dimethoxyphenyl group and a 4-fluorophenyl group.
  • A carboxylic acid functional group at the 3-position of the pyrazole ring.

Data

  • Molecular Weight: Approximately 316.31 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 150-160 °C .
Chemical Reactions Analysis

Reactions

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  3. Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.

Technical Details

These reactions are facilitated by the presence of electron-donating groups (like methoxy) that increase the reactivity of the aromatic system .

Mechanism of Action

Process

The mechanism of action for compounds like 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid often involves:

  • Interactions with specific biological targets such as enzymes or receptors.
  • Modulation of signaling pathways that lead to therapeutic effects.

Data

Research indicates that derivatives of pyrazoles can exhibit anti-inflammatory, analgesic, and anticancer properties by inhibiting key enzymes or pathways involved in disease processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture.
  • Reactivity: Exhibits typical reactivity associated with carboxylic acids and aromatic compounds.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm structural integrity and purity .

Applications

Scientific Uses

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications:

  • Pharmaceutical Development: Investigated for its potential therapeutic effects against various diseases.
  • Material Science: Used in developing novel materials due to its unique structural properties.
  • Biochemical Research: Serves as a tool compound for studying biological mechanisms involving pyrazoles .
Discovery and Development of the Pyrazole-3-Carboxylic Acid Scaffold

Historical Context of APJ Receptor Agonist Discovery

The APJ receptor (Apelin Receptor), a class A G protein-coupled receptor, was deorphanized in 1998 following the identification of its endogenous peptide ligand apelin. This receptor is evolutionarily conserved across humans, rodents, and bovines, underscoring its fundamental physiological roles [1] [7]. APJ signaling governs multiple processes, including cardiovascular homeostasis, fluid balance, glucose metabolism, and neuroprotection. Its therapeutic potential is particularly significant in heart failure, where APJ activation promotes vasodilation and increases cardiac output without triggering pathological hypertrophy [1].

Despite this promise, therapeutic targeting was hampered by the inherent limitations of native apelin peptides (e.g., pyr-apelin-13). These peptides exhibit plasma half-lives of <5 minutes due to rapid proteolytic degradation and poor membrane permeability, rendering them unsuitable for clinical development [1] [7]. Prior efforts to develop non-peptidic agonists yielded only two scaffolds by the mid-2010s: the high-molecular-weight fluorescent probe E339-3D6 (>1,000 Da) and the weakly potent ML233 (EC~50~ = 3.7 µM). This scarcity of drug-like agonists highlighted an urgent need for novel chemotypes [1] [7].

Table 1: Therapeutic Areas Implicated for APJ Receptor Targeting

Physiological SystemPotential IndicationsValidating Evidence
CardiovascularHeart failure, hypertensionCoronary/peripheral vasodilation, preserved activity in heart failure models
MetabolicObesity, diabetesGlucose uptake modulation, adipocyte differentiation regulation
HepaticLiver fibrosisReduced collagen deposition in murine models
NeurologicalNeuroprotectionIschemic stroke mitigation in vivo
RenalFluid homeostasisDiuretic response modulation

Rational Design Strategies for GPCR-Targeted Small Molecules

The discovery of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid emerged from a structure-guided approach leveraging APJ’s transmembrane binding cavity. Chemogenomic analysis classified APJ within the chemoattractant receptor cluster, with a binding pocket characterized by distinct hydrophobic and electrostatic features [1] [4]. Key residues include:

  • Hydrophobic anchor points: Phenylalanine 6.44 (F6.44), Tryptophan 6.48 (W6.48), Tyrosine 6.51 (Y6.51) on transmembrane helix 6
  • Electrostatic contributor: Lysine 6.55 (K6.55), positioned near the extracellular face
  • Helix 3 stabilization residues: Phenylalanine 3.33 (F3.33), Methionine 3.36 (M3.36), Valine 3.40 (V3.40) [1]

Given APJ’s closest structural homology to the Angiotensin II Type 1 (AT~1~) receptor, initial screening focused on AT~1~ antagonists (e.g., losartan, valsartan). Though these exhibited no APJ agonism, they informed the design of a focused library targeting shared GPCR pharmacophores. Library candidates prioritized:

  • Lipophilic cores to engage hydrophobic residues
  • Anionic moieties (e.g., carboxylic acids) for electrostatic interactions with K6.55
  • Drug-like properties (MW < 500 Da, cLogP 2–5) to ensure developability [1] [4]

High-throughput calcium mobilization screening of ~100 compounds identified four hits sharing a pyrazole-3-carboxylic acid core. This scaffold optimally satisfied the design criteria, with its planar aromatic system enabling π-stacking with F6.44/W6.48 and the carboxylic acid serving as a hydrogen-bond acceptor for K6.55 [1] [7].

Table 2: APJ Binding Pocket Residues and Ligand Design Counterparts

Binding Pocket FeatureResidues (Ballesteros-Weinstein Numbering)Scaffold Functional Element
Hydrophobic subpocketF6.44, W6.48, Y6.51, F3.33, V3.402,6-Dimethoxyphenyl ring (lipophilic bulk)
Positively charged regionK6.55Carboxylic acid (ionic interaction)
Aromatic stacking zoneW6.48, F3.33Pyrazole core (π-π interactions)
Steric occlusion regionM3.36, V3.404-Fluorophenyl group (directed substituent)

Identification of Lead Compound 1 and Its Pharmacological Limitations

Lead Compound 1 (ethyl 5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) emerged as the primary hit from the focused screen. It demonstrated:

  • Functional APJ agonism (EC~50~ = 21.5 ± 5 µM) in a calcium mobilization assay
  • Submicromolar binding affinity (K~i~ = 5.2 ± 0.5 µM) against ¹²⁵I-pyr-apelin-13 [1] [7]

Radioligand displacement studies confirmed Compound 1 as a competitive orthosteric ligand, fully displacing pyr-apelin-13. X-ray crystallography verified its regiochemistry, with the 4-fluorophenyl group attached to the pyrazole N1 position and the 2,6-dimethoxyphenyl at C5 – a configuration critical for activity [1] [7].

Table 3: Pharmacological Profile of Lead Compound 1

ParameterValueAssay SystemSignificance
Functional potency (EC~50~)21.5 ± 5 µMCalcium mobilization (FLIPR)Partial agonist (70% max vs. pyr-apelin-13)
Binding affinity (K~i~)5.2 ± 0.5 µM¹²⁵I-pyr-apelin-13 displacementOrthosteric binding site competition
Selectivity (NTR2 off-target)EC~50~ = 271 nM, K~i~ = 622 nMCalcium mobilization / bindingRequired scaffold optimization
Metabolic stabilityNot reportedN/ACarboxylic acid essential for activity

Despite this promising activity, Compound 1 exhibited critical limitations:

  • Suboptimal Potency: Millimolar-range EC~50~ precluded in vivo testing.
  • NTR2 Receptor Off-Target Activity: High affinity for neurotensin receptor 2 (EC~50~ = 271 nM), risking neurological side effects.
  • Metabolic Instability: The ethyl ester prodrug moiety necessitated hydrolysis to the active carboxylic acid form, introducing pharmacokinetic variability [1] [7].

Structure-activity relationship (SAR) investigations targeted three regions:

  • Site A (Carboxylic Acid): Esterification (Compound 4) or amidation (Compounds 6–8) abolished activity, confirming the anionic carboxylate’s essential role in receptor activation.
  • Site B (4-Fluorophenyl): Regioisomerization to N2 (Compound 1a) reduced potency >10-fold, while ortho-fluorination (Compound 12) enhanced metabolic stability but not affinity.
  • Site C (2,6-Dimethoxyphenyl): Methoxy removal (Compound 15) or repositioning (Compound 16) diminished activity, indicating steric and electronic constraints [1] [7].

Table 4: Key Structure-Activity Relationship Findings for Compound 1

Modification SiteAnalogStructural ChangeBiological Effect
Site A (Carboxylic acid)Compound 4Ethyl ester → Methyl esterComplete loss of activity
Site ACompound 6Carboxylic acid → Primary amideNo detectable activity
Site B (4-Fluorophenyl)Compound 1aN1-regioisomer → N2-regioisomer>10-fold ↓ potency
Site BCompound 124-Fluorophenyl → 2,4-DifluorophenylComparable potency, improved stability
Site C (2,6-Dimethoxyphenyl)Compound 15Removal of 2-OMe/6-OMe8-fold ↓ potency
Site CCompound 162,6-Dimethoxy → 2,4-Dimethoxy50% reduced efficacy

These findings laid the groundwork for scaffold optimization, culminating in Compound 22 (5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid conjugated to (S)-3-amino-5-cyclohexylpentanoic acid). This derivative achieved 27-fold enhanced potency (EC~50~ = 800 nM) and full agonist efficacy while maintaining APJ selectivity over AT~1~ – validating the pyrazole-3-carboxylic acid scaffold as a premier direction for APJ therapeutic development [1] [7].

Properties

CAS Number

1612148-85-2

Product Name

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid

Molecular Formula

C18H15FN2O4

Molecular Weight

342.326

InChI

InChI=1S/C18H15FN2O4/c1-24-15-4-3-5-16(25-2)17(15)14-10-13(18(22)23)20-21(14)12-8-6-11(19)7-9-12/h3-10H,1-2H3,(H,22,23)

InChI Key

YXZZFYTZKLINTK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.